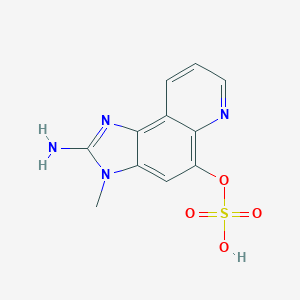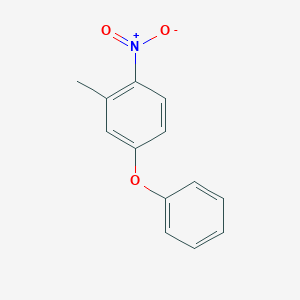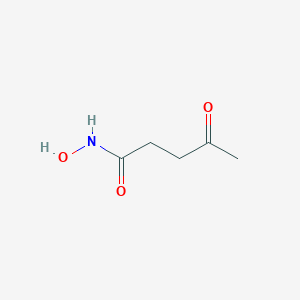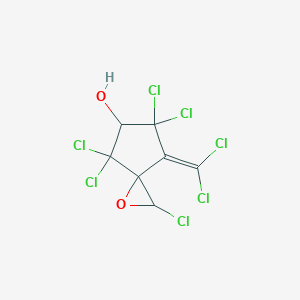
1-Oxaspiro(2.4)heptan-5-ol, 2,4,4,6,6-pentachloro-7-(dichloromethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro(2.4)heptan-5-ol, 2,4,4,6,6-pentachloro-7-(dichloromethylene)- is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as PCP-OH and has been synthesized using various methods. The purpose of 4)heptan-5-ol, 2,4,4,6,6-pentachloro-7-(dichloromethylene)-.
Aplicaciones Científicas De Investigación
Photoreactions and Derivatives Synthesis
Photoreactions involving compounds related to 1-Oxaspiro(2.4)heptan-5-ol have been extensively studied. For instance, the photoreactions of diketene with maleic anhydride lead to the formation of derivatives like 2-oxo-1-oxaspiro compounds (Kato, Chiba, & Tsuchiya, 1980). Such reactions highlight the potential for creating diverse chemical structures, which could be of interest in various fields of chemistry.
Cycloaddition and Chemical Transformations
The compound has been used in regioselective cycloaddition processes to obtain substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, demonstrating its versatility in chemical transformations (Molchanov & Tran, 2013). This has implications for the synthesis of complex molecules in organic chemistry.
Pharmaceutical Applications
Notably, 1-Oxaspiro(2.4)heptan-5-ol derivatives have been explored in the development of novel antibacterial drugs. For instance, certain compounds have shown potent in vitro antibacterial activity against respiratory pathogens, demonstrating the compound's relevance in medicinal chemistry (Odagiri et al., 2013).
Polymer Science
In polymer science, derivatives of this compound have been used in the synthesis of novel polymers. For example, the polymerization of certain derivatives yields poly(oxy-1,2-phenylene-oxymethylene), showcasing its application in materials science (Kubo, Sadaka, Uno, & Itoh, 2000).
Insect Repellent Properties
Interestingly, a derivative of this compound, polyzonimine, was identified as an insect repellent in millipedes. This discovery opens up potential applications in entomology and biocontrol (Smolanoff et al., 1975).
Synthesis of Spirocyclic Compounds
The synthesis and transformation of spirocyclic compounds, such as 2-oxa-7-azaspiro[3.5]nonane, derived from 1-Oxaspiro(2.4)heptan-5-ol, have been documented, further illustrating the compound's role in advanced organic synthesis (Gurry, McArdle, & Aldabbagh, 2015).
Propiedades
Número CAS |
122022-77-9 |
|---|---|
Nombre del producto |
1-Oxaspiro(2.4)heptan-5-ol, 2,4,4,6,6-pentachloro-7-(dichloromethylene)- |
Fórmula molecular |
C7H3Cl7O2 |
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
2,4,4,6,6-pentachloro-7-(dichloromethylidene)-1-oxaspiro[2.4]heptan-5-ol |
InChI |
InChI=1S/C7H3Cl7O2/c8-2(9)1-5(4(10)16-5)7(13,14)3(15)6(1,11)12/h3-4,15H |
Clave InChI |
PHUXLMFYGOIQKL-UHFFFAOYSA-N |
SMILES |
C1(C(C(=C(Cl)Cl)C2(C1(Cl)Cl)C(O2)Cl)(Cl)Cl)O |
SMILES canónico |
C1(C(C(=C(Cl)Cl)C2(C1(Cl)Cl)C(O2)Cl)(Cl)Cl)O |
Otros números CAS |
122089-28-5 |
Sinónimos |
KS 504a KS 504b KS-504a KS-504 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)
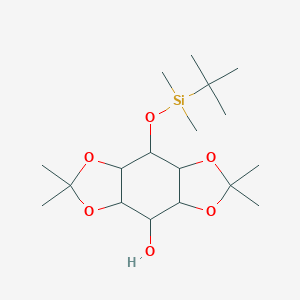
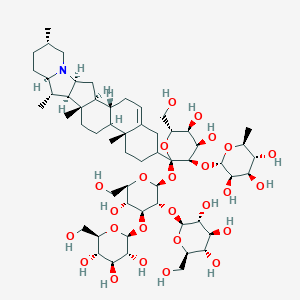
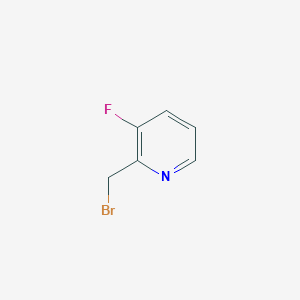
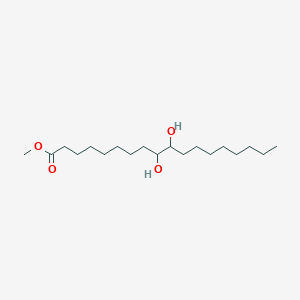
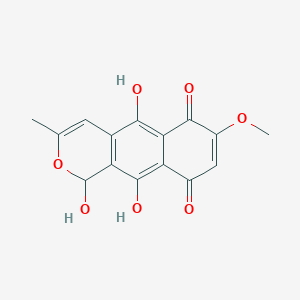
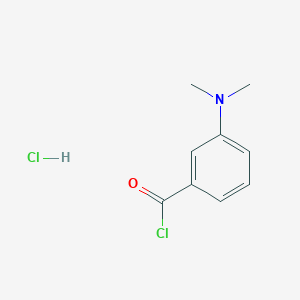
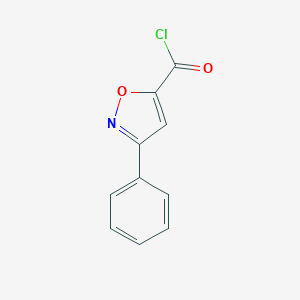
![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)
